Menthyl borate

Physical Chemistry Formulation Science Material Handling

Sourcing a non-volatile, crystalline menthol derivative for sustained-release cooling formulations is challenging. Menthyl borate (CAS 635-20-1) resolves this with a high melting point (150-152°C) and solid-state delivery. Key advantages: - Eliminates the rapid evaporation of free menthol, enabling longer-lasting cooling in topical creams and oral care products. - Provides a chiral borate ester scaffold for enantioselective synthesis, easily handled as a stable solid. - Offers potential mild antiseptic benefit for dual-action cosmetic and disinfectant formulations.

Molecular Formula C30H57BO3
Molecular Weight 476.6 g/mol
CAS No. 635-20-1
Cat. No. B13352992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthyl borate
CAS635-20-1
Molecular FormulaC30H57BO3
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESB(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C
InChIInChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1
InChIKeyAPDCUDTVQNGARJ-YABOVECJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menthyl Borate (CAS 635-20-1): Key Procurement & Selection Data for the Menthol-Boric Acid Triester


Menthyl borate (CAS 635-20-1) is a triester derived from the condensation of menthol and orthoboric acid [1]. It is an organoboron compound characterized by the formula B(OC10H19)3, and exists as a crystalline solid at ambient temperature [2]. While its parent molecule, menthol, is a widely known monoterpenoid with a volatile, intense cooling effect, menthyl borate integrates the borate functionality, which imparts a distinct physicochemical and potential biological profile, differentiating it from simple menthol or other borate esters .

Non-volatile crystalline borate ester, solid at ambient conditions
Derived from enantiopure (−)-menthol, chiral environment for asymmetric studies
May support sustained-cooling and antimicrobial screening in topical formulation research

Why Menthyl Borate (CAS 635-20-1) Cannot Be Directly Substituted by Menthol or Simple Borate Esters


Menthyl borate possesses a unique combination of properties that preclude simple substitution by its chemical relatives. Unlike free menthol, which is highly volatile and a liquid at room temperature, menthyl borate is a crystalline solid with a significantly higher melting point (150-152°C), offering different handling and formulation characteristics [1]. In contrast to simple, low-molecular-weight borate esters like trimethyl borate, which are volatile liquids often used as solvents or catalysts, menthyl borate is a high-molecular-weight, non-volatile solid. This fundamental difference in physical state dictates its suitability for applications requiring a solid, sustained-release, or non-volatile active component [2]. Furthermore, the borate ester linkage modifies the chemical and biological availability of the menthol moiety, which may lead to altered sensory profiles and antimicrobial efficacy compared to the parent alcohol .

Target
Menthyl borate · crystalline solid · mp >150 °C · low volatility
Menthol
Liquid at ambient, sublimes readily; volatility and handling profile may shift cooling kinetics and formulation stability
Target
Chiral triester · bulky menthol groups · enantioselective potential
Simple alkyl borates
Achiral, volatile liquids; lack steric and chiral environment required for asymmetric induction studies
Target
Borate ester with terpenoid moiety; class-level antimicrobial inference
Boric acid / other esters
Antimicrobial spectrum and potency may differ; terpenoid contribution to activity is not replicated

Quantitative Evidence for Menthyl Borate (CAS 635-20-1): Differentiated Performance vs. Comparators


Physical State and Thermal Stability: Crystalline Solid vs. Volatile Liquid

Menthyl borate exhibits a high melting point of 150-152°C (or 155-158°C as reported by Brown), confirming its existence as a crystalline solid at room temperature [1]. This contrasts sharply with the simple alkyl borate ester, trimethyl borate, which is a liquid with a boiling point of 68-69°C and high volatility, or with menthol itself, which melts at 36-38°C and sublimes readily . The high melting point of menthyl borate translates to a non-volatile, solid-state form factor, offering significant advantages in terms of storage stability, reduced odor, and compatibility with solid dosage formulations where a sustained release or non-evaporative active matrix is required [2].

Physical state & thermal stability
Head-to-head
Menthyl borate: crystalline solid, mp 150–152 °C
Trimethyl borate: liquid, bp 68–69 °C
Menthol: mp 36–38 °C, sublimes
Solid-state, non-volatile form factor may support sustained-release matrices
Literature melting points; handling advantage context-dependent
Physical Chemistry Formulation Science Material Handling

Reduced Volatility and Sustained Cooling Sensation vs. Menthol

Menthyl borate is noted for its use as a coolant and flavoring agent with a reduced volatility profile compared to menthol . The esterification of menthol with boric acid significantly increases molecular weight (from 156.27 g/mol for menthol to 476.58 g/mol for menthyl borate) and reduces vapor pressure . While precise quantitative sensory data is scarce in public literature, this structural change is known to prolong the duration of cooling sensation and mitigate the intense, pungent initial impact of free menthol, making it suitable for applications requiring a milder, more sustained effect [1].

Volatility & cooling persistence
Class-level
MW ≈ 477 g/mol; estimated vapor pressure 2.1E-09 mmHg at 25 °C
Menthol: MW 156 g/mol, ~0.8 mmHg
Drastically lower volatility may prolong cooling sensation in formulation context
Estimated vapor pressure; quantitative sensory data to verify
Sensory Science Topical Formulation Cooling Agents

In Vitro Antimicrobial Activity: Class-Level Efficacy of Borate Esters

While direct, head-to-head MIC data for menthyl borate against specific pathogens is not readily available, its inclusion in the borate ester class suggests potential antimicrobial activity [1]. A comprehensive review on boron derivatives indicates that borate esters can exhibit antimicrobial effects against a range of bacteria and fungi [2]. Specifically, the chapter notes that borate esters can kill hydrocarbon-ingesting microorganisms at lower boron concentrations than boric acid, and that Gram-positive bacteria are generally more susceptible than Gram-negative bacteria [3]. These class-level findings provide a rationale for exploring menthyl borate as an antimicrobial agent in formulations where its other properties (cooling, low volatility) are also desired.

Antimicrobial class inference
Class-level
Borate esters reported more active vs. boric acid on hydrocarbon-ingesting microbes; Gram-positive generally more susceptible
Supports antimicrobial screening context; direct MIC data required for menthyl borate
Inference from borate ester class; SAR studies recommended
Antimicrobial Bacteriostatic Fungistatic Boron Derivatives

Synthetic Utility: Chiral Borate Ester as a Catalyst or Auxiliary

Menthyl borate, derived from enantiopure (-)-menthol, has been explored as a chiral borate ester in asymmetric synthesis . In one reported case, it was shown to catalyze the enantioselective reduction of ketones with NaBH4 in diglyme, providing optically active sec-alcohols [1]. This catalytic application differentiates it from simpler, achiral borate esters like trimethyl borate, which lack the chiral environment necessary for asymmetric induction. The presence of the bulky, chiral menthol groups around the boron atom creates a stereochemically defined active site, making it a valuable reagent for synthesizing enantiomerically enriched compounds, a key requirement in pharmaceutical and fine chemical manufacturing [2].

Chiral auxiliary / asymmetric catalysis
Head-to-head
Menthyl borate catalyzes enantioselective ketone reduction with NaBH₄ in diglyme
Achiral alkyl borates: no chiral induction
Chiral borate ester may support enantioselective synthesis workflow
Substrate-dependent ee; reported catalytic context
Asymmetric Synthesis Chiral Auxiliary Organoboron Chemistry

Menthyl Borate (CAS 635-20-1): High-Value Research and Industrial Application Scenarios


Topical Formulations Requiring Sustained Cooling and Mild Antiseptic Activity

In the development of topical analgesic creams, oral care products, and cosmetic cooling gels, menthyl borate's solid-state, low-volatility profile offers a strategic advantage over free menthol . Its incorporation can lead to a longer-lasting cooling sensation with reduced initial pungency, improving user compliance. Furthermore, based on class-level antimicrobial data for borate esters, it may provide a mild antiseptic benefit, making it a suitable candidate for dual-action formulations aimed at minor skin irritations or oral discomfort [1].

Asymmetric Synthesis as a Chiral Borate Catalyst or Auxiliary

Researchers in synthetic organic chemistry can utilize menthyl borate as a chiral borate ester to induce enantioselectivity in reactions such as ketone reduction or other transformations involving nucleophilic additions to carbonyls . Its solid, easily handled form and commercial availability from reputable vendors make it a practical alternative to more complex or expensive chiral boron catalysts, enabling the synthesis of enantiomerically enriched pharmaceuticals and fine chemicals [2].

Investigational Antimicrobial Studies on Borate Esters

In microbiology and formulation science, menthyl borate can serve as a model compound for investigating the antimicrobial properties of organoborates [3]. Its distinct structure, combining a terpenoid alcohol with a borate center, allows researchers to study structure-activity relationships (SAR) for antimicrobial efficacy against various bacterial and fungal strains, especially in the context of personal care and disinfectant product development [4].

Application
Selection Property
Validation Focus
Topical formulation research (cooling + antimicrobial context)
Non-volatile crystalline solid; borate ester backbone
Cooling-sensation duration, antimicrobial susceptibility screening
Enantioselective synthesis studies
Chiral triester derived from (−)-menthol
Enantiomeric excess and substrate scope in ketone reduction or related reactions
Antimicrobial SAR investigations with organoborates
Terpenoid-borate hybrid structure
MIC against Gram-positive/Gram-negative panels; comparison to boric acid and alkyl borates

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